3-chloro-N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide
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Overview
Description
3-chloro-N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide typically involves multiple steps:
Formation of the Quinoline Derivative: The synthesis begins with the preparation of the quinoline derivative. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy and Hydroxy Groups: The quinoline derivative is then functionalized with methoxy and hydroxy groups through electrophilic aromatic substitution reactions.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3-chlorobenzoic acid with 4-ethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Coupling of the Quinoline and Benzamide Derivatives: Finally, the quinoline derivative is coupled with the benzamide core using a suitable linker, such as formaldehyde, under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group on the benzamide core can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Its unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Industrial Applications: It could be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide is not fully understood, but it is believed to involve:
Molecular Targets: The compound may target specific enzymes or receptors in the body, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(4-methoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
3-chloro-N-(4-ethoxyphenyl)-N-[(2-hydroxyquinolin-3-yl)methyl]benzamide: Lacks the methoxy group on the quinoline ring.
Uniqueness
The presence of both the ethoxy group on the phenyl ring and the methoxy group on the quinoline ring in 3-chloro-N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide makes it unique. These functional groups may enhance its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
3-chloro-N-(4-ethoxyphenyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4/c1-3-33-22-9-7-21(8-10-22)29(26(31)17-5-4-6-20(27)14-17)16-19-13-18-15-23(32-2)11-12-24(18)28-25(19)30/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICLJVBMLIAJQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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